2-Iodoadenosine

Catalog No.
S706015
CAS No.
35109-88-7
M.F
C10H12IN5O4
M. Wt
393.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoadenosine

CAS Number

35109-88-7

Product Name

2-Iodoadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

InChI

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

MGEBVSZZNFOIRB-UUOKFMHZSA-N

SMILES

Array

Synonyms

2-Iodoadenosine;

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

The exact mass of the compound 2-Iodoadenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Iodoadenosine (CAS 35109-88-7) is a highly reactive, halogenated purine nucleoside utilized primarily as an advanced synthetic intermediate in medicinal chemistry and chemoinformatics. Featuring an iodine atom at the C-2 position of the adenine base, this compound serves as an optimal electrophilic partner for palladium-catalyzed cross-coupling reactions. In industrial and academic procurement, it is prioritized over unfunctionalized nucleosides because it provides direct, regiocontrolled access to C2-substituted adenosine analogs, which are critical in the development of A2A/A3 adenosine receptor agonists, kinase inhibitors, and specialized biochemical probes [1].

While 2-chloroadenosine is frequently considered a more cost-effective generic substitute, its procurement often leads to downstream processing failures in library synthesis. The carbon-chlorine bond in the purine ring is significantly stronger and less reactive than the carbon-iodine bond, making 2-chloroadenosine sluggish in standard palladium-catalyzed cross-couplings such as Sonogashira, Suzuki, and Buchwald-Hartwig reactions. Substituting with the chlorinated analog typically necessitates the use of expensive, specialized phosphine ligands, higher catalyst loadings, and elevated temperatures, which can degrade sensitive ribose protecting groups and ultimately reduce the overall yield of complex nucleoside targets [1].

Superior Sonogashira Cross-Coupling Yields

In the synthesis of C2-alkynyl adenosine derivatives, 2-iodoadenosine demonstrates exceptional reactivity under standard, mild palladium-catalyzed conditions. Typical procedures utilizing PdCl2(PPh3)4 and CuI at 80 °C achieve near-quantitative yields (up to 97%) when coupling 2-iodoadenosine with terminal alkynes [1]. In contrast, attempting similar unoptimized cross-couplings with 2-chloroadenosine often results in poor conversions or requires forcing conditions that compromise the integrity of the nucleoside [2].

Evidence DimensionSonogashira coupling yield with terminal alkynes
Target Compound DataUp to 97% yield under mild conditions (80 °C, standard Pd/CuI)
Comparator Or Baseline2-Chloroadenosine (sluggish reactivity, requires specialized ligands or forcing conditions)
Quantified DifferenceNear-quantitative conversion vs. variable/low yields
ConditionsStandard PdCl2(PPh3)4 / CuI catalysis in DMF/amine solvent

Procuring the iodo-derivative ensures highly reproducible, high-yield alkynylation without the need for extensive catalyst screening or harsh reaction conditions.

Suzuki-Miyaura Coupling Efficiency for Arylation

2-Iodoadenosine is the preferred electrophile for installing aryl or heteroaryl groups at the purine C2 position via Suzuki-Miyaura coupling. Literature evaluating the synthesis of seryl-tRNA synthetase (SerSA) selectivity probes highlights that while 2-chloroadenosine can be used, it often yields highly variable results (20–70% yield) depending on the boronic acid [1]. The lower bond dissociation energy of the C-I bond in 2-iodoadenosine ensures more rapid oxidative addition by the palladium catalyst, driving the reaction to completion more reliably across a diverse array of sterically hindered or electron-deficient boronic acids [2].

Evidence DimensionSuzuki coupling conversion reliability
Target Compound DataRapid oxidative addition, enabling complete conversion with diverse boronic acids
Comparator Or Baseline2-Chloroadenosine (yields bottlenecked at 20–70% in probe synthesis)
Quantified DifferenceEliminates the 30–80% yield loss associated with C-Cl bond sluggishness
ConditionsPd-catalyzed cross-coupling with aryl/heteroaryl boronic acids

Maximizes throughput and minimizes material waste during the late-stage diversification of nucleoside-based drug discovery libraries.

Elimination of Multi-Step Precursor Synthesis

De novo synthesis of C2-halogenated adenosines from guanosine or unfunctionalized adenosine is a labor-intensive process. The established Matsuda protocol for synthesizing 2-iodoadenosine derivatives involves a five-step sequence (including protection, non-aqueous diazotization, iodination, and deprotection) that typically bottlenecks at a 40–45% overall yield [1]. Procuring high-purity 2-iodoadenosine directly bypasses this tedious sequence, eliminating the handling of sensitive reagents like isoamyl nitrite and diiodomethane, and immediately providing a functionalized scaffold for downstream diversification [1].

Evidence DimensionSynthetic workflow steps and baseline yield
Target Compound DataCommercially available, ready for immediate cross-coupling (100% starting material)
Comparator Or BaselineDe novo synthesis from guanosine (5 steps, ~43% overall yield)
Quantified DifferenceSaves 5 synthetic steps and avoids a >50% material loss bottleneck
ConditionsStandard laboratory synthesis vs. direct procurement

Direct procurement drastically reduces hit-to-lead cycle times and labor costs in medicinal chemistry programs.

Synthesis of A2A and A3 Adenosine Receptor Agonists

Because 2-iodoadenosine undergoes high-yield Sonogashira couplings, it is the ideal starting material for synthesizing C2-alkynyl adenosines. These modifications are critical for achieving high binding affinity and selectivity at the A2A and A3 receptor subtypes [1].

Development of Bacterial tRNA Synthetase Inhibitors

2-Iodoadenosine is utilized as a core scaffold in the generation of seryl-tRNA synthetase (SerSA) inhibitors. Its superior reactivity in Suzuki couplings allows for the rapid installation of diverse aryl groups at the C2 position, which is essential for tuning the inhibitor's selectivity toward bacterial over human enzymes [2].

Buchwald-Hartwig Amination for C2-Amino Purines

For the synthesis of C2-substituted amino adenosines, the C-I bond of 2-iodoadenosine provides the necessary reactivity for palladium-catalyzed C-N bond formation. This makes it a superior choice over chlorinated analogs when constructing libraries of nucleoside bisubstrate analogs or specialized biochemical probes [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

392.99340 Da

Monoisotopic Mass

392.99340 Da

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35109-88-7

Wikipedia

2-Iodoadenosine

Dates

Last modified: 09-14-2023
Curanovic et al. Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, doi: 10.1038/nchembio.1334, published online 1 September 2013 http://www.nature.com/naturechemicalbiology

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